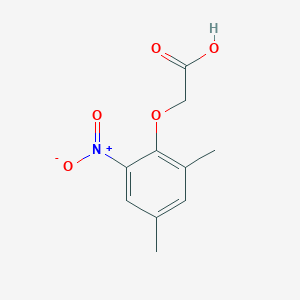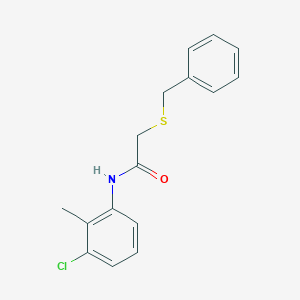
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as PPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PPQ is a heterocyclic compound that contains a quinoline ring system and two pyridine rings. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The mechanism of action of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood. In the case of its antimalarial activity, this compound is thought to act by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme and ultimately leads to the death of the parasite. In the case of its herbicidal activity, this compound is thought to act by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll, which leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animals and humans. However, its long-term effects on human health are not fully understood and require further investigation. In animals, this compound has been shown to exhibit some biochemical and physiological effects, including changes in liver enzymes and hematological parameters. These effects are generally reversible and do not appear to have any long-term consequences.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for the study of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide. In medicine, this compound could be further explored as a potential candidate for the treatment of malaria. In agriculture, this compound could be further explored as a potential herbicide. In materials science, this compound could be further explored as a potential material for optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of 2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-pyridinecarboxylic acid with 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
2-(4-pyridinyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit antimalarial activity and is being explored as a potential candidate for the treatment of malaria. In agriculture, this compound has been shown to exhibit herbicidal activity and is being explored as a potential herbicide. In materials science, this compound has been shown to exhibit luminescent properties and is being explored as a potential material for optoelectronic devices.
Propriétés
IUPAC Name |
2-pyridin-4-yl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c27-21(26-24-14-16-5-3-4-10-23-16)18-13-20(15-8-11-22-12-9-15)25-19-7-2-1-6-17(18)19/h1-14H,(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFOPZHDXETGS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
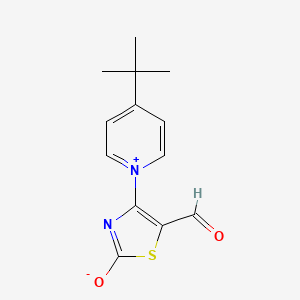
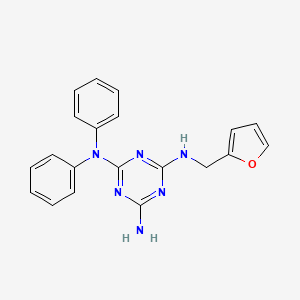
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
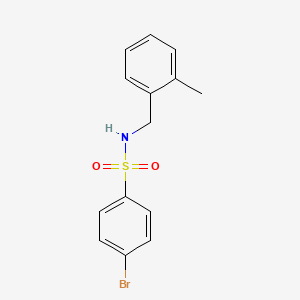
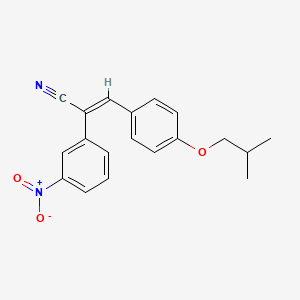
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

